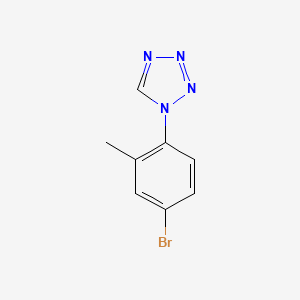

1-(4-bromo-2-methylphenyl)-1H-tetrazole

Description

Molecular Geometry and Crystallographic Analysis

Crystallographic studies of tetrazole derivatives provide fundamental insights into the three-dimensional arrangement of atoms within the molecular structure. Related tetrazole compounds demonstrate characteristic geometric parameters that offer valuable comparative data for understanding the structural features of this compound. Analysis of similar tetrazole systems reveals significant dihedral angles between aromatic rings and the tetrazole heterocycle, indicating non-planar molecular conformations that influence intermolecular interactions and packing arrangements.

The tetrazole ring system itself exhibits distinctive geometric features, with nitrogen-nitrogen bond lengths typically ranging between 1.30-1.35 Angstroms and carbon-nitrogen distances of approximately 1.32-1.38 Angstroms. The five-membered ring maintains near-planar geometry with internal bond angles deviating slightly from the ideal 108° expected for regular pentagonal structures. Crystallographic data from related brominated tetrazole compounds indicates that the presence of halogen substituents influences the overall molecular packing through halogen bonding interactions.

The substitution pattern at the nitrogen-1 position creates specific geometric constraints that affect the relative orientation between the tetrazole ring and the brominated methylphenyl substituent. Comparative analysis of tetrazole crystal structures shows dihedral angles ranging from 43° to 78° between aromatic rings and tetrazole moieties, with the specific angle depending on substituent effects and crystal packing forces. The bromine atom introduces additional steric bulk that may influence the preferred conformational arrangements and intermolecular contact distances.

Crystal packing analysis reveals the importance of non-covalent interactions in determining solid-state structures. Halogen bonding interactions involving the bromine substituent create directional intermolecular contacts that contribute to overall crystal stability. Additionally, the tetrazole nitrogen atoms serve as both hydrogen bond acceptors and donors, facilitating the formation of extended hydrogen-bonded networks that characterize tetrazole crystal structures.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tetrazole derivatives through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectra of brominated tetrazole compounds typically exhibit distinct aromatic resonances in the 7.0-8.5 parts per million region, with the specific chemical shifts influenced by the electronic effects of both bromine and methyl substituents.

The tetrazole carbon-5 position in related compounds demonstrates characteristic carbon-13 nuclear magnetic resonance chemical shifts around 155-160 parts per million, reflecting the electron-deficient nature of this carbon center. Aromatic carbon resonances appear in the expected 120-140 parts per million range, with brominated carbons showing distinctive downfield shifts due to the electron-withdrawing effect of the halogen substituent.

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of tetrazole functional groups. The nitrogen-hydrogen stretching vibrations in tetrazole compounds typically appear as broad absorptions between 2400-3400 wavenumbers, often overlapping with aromatic carbon-hydrogen stretching modes. Ring vibrations associated with the tetrazole heterocycle produce characteristic bands in the 1400-1650 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. Brominated compounds exhibit characteristic isotope patterns due to the presence of both bromine-79 and bromine-81 isotopes, creating distinctive molecular ion clusters separated by two mass units. The relative intensities of these isotope peaks follow statistical distributions that confirm the presence of a single bromine atom within the molecular structure.

Fragmentation patterns in tetrazole mass spectra commonly involve loss of nitrogen gas from the tetrazole ring, producing characteristic fragment ions that provide additional structural confirmation. The brominated aromatic substituent typically remains intact during fragmentation processes, producing stable benzylic cation fragments that appear as prominent peaks in the mass spectrum.

Computational Modeling of Electronic Structure (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of tetrazole derivatives. Computational studies of related tetrazole compounds reveal significant charge delocalization within the five-membered heterocycle, with nitrogen atoms bearing partial negative charges that influence reactivity patterns and intermolecular interactions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels in tetrazole systems demonstrate the electron-rich nature of the heterocycle, with orbital energies typically ranging from -6.0 to -8.0 electron volts for the highest occupied molecular orbital and -1.0 to -3.0 electron volts for the lowest unoccupied molecular orbital. The presence of bromine substituents introduces additional orbital contributions that modify these energy levels and influence the overall electronic properties.

Molecular orbital analysis reveals the participation of nitrogen lone pairs in the tetrazole aromatic system, creating extended conjugation that stabilizes the heterocyclic structure. The electron-withdrawing effect of the bromine substituent influences the electron density distribution within both the aromatic ring and the connected tetrazole moiety, affecting reactivity patterns and intermolecular interaction strengths.

Electrostatic potential surface calculations demonstrate the distribution of positive and negative charge regions throughout the molecular structure. The tetrazole nitrogen atoms exhibit significant negative electrostatic potential, consistent with their role as hydrogen bond acceptors and coordination sites. Conversely, the hydrogen atoms attached to the aromatic ring system show positive electrostatic potential regions that participate in hydrogen bonding interactions.

| Computational Parameter | Typical Values | Molecular Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.0 to -8.0 eV | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -3.0 eV | Electron accepting ability |

| Tetrazole Nitrogen Charges | -0.3 to -0.5 e | Hydrogen bonding capacity |

| Aromatic Carbon Charges | -0.1 to +0.2 e | Reactivity patterns |

The conformational flexibility of the connection between the tetrazole ring and the brominated aromatic substituent has been investigated through potential energy surface calculations. These studies reveal multiple stable conformations with relatively low energy barriers for rotation around the carbon-nitrogen bond connecting the two ring systems. The preferred conformations balance steric interactions between substituents with electronic stabilization effects.

Vibrational frequency calculations support experimental infrared spectroscopy assignments and provide additional insights into molecular dynamics and flexibility. The calculated frequencies for tetrazole ring vibrations show excellent agreement with experimental observations, validating the computational models and providing confidence in predicted structural parameters. Bond length and angle predictions from density functional theory calculations typically agree with experimental crystallographic data within 0.02 Angstroms and 2-3 degrees, respectively.

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

1-(4-bromo-2-methylphenyl)tetrazole |

InChI |

InChI=1S/C8H7BrN4/c1-6-4-7(9)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3 |

InChI Key |

DDCJJGQJZLQXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C=NN=N2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 1-(4-bromo-2-methylphenyl)-1H-tetrazole

The synthesis of tetrazoles, including this compound, typically involves the reaction of an aryl halide with sodium azide. Various methods have been developed to enhance yield and efficiency, including microwave-assisted synthesis and multicomponent reactions. For instance, one method reported high yields (up to 96%) using copper(II) as a catalyst in solvent-free conditions .

Anticancer Properties

Research indicates that tetrazoles can act as microtubule destabilizers, making them promising candidates for anticancer agents. A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against various cancer cell lines, including A549 and HeLa cells . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Tetrazoles have also shown antimicrobial properties. Compounds similar to this compound have been tested for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated notable antibacterial activity, highlighting the potential for developing new antibiotics from this class of compounds .

Antiparasitic Effects

In addition to antibacterial and anticancer activities, certain tetrazole derivatives have been evaluated for antiparasitic effects. For example, compounds containing tetrazole rings were tested against Leishmania species and showed promising results in inhibiting parasite growth . This suggests that this compound could be explored further for its potential in treating parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of tetrazole derivatives. Studies have shown that substituents on the phenyl ring significantly influence biological activity. For instance, modifications at the 4-position of the aromatic ring often enhance anticancer potency while maintaining low toxicity levels .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Comparison with Similar Compounds

Key Observations :

- Melting Points : The presence of electron-donating groups (e.g., -OCH₃ in 5-Bromo-1-(4-methoxyphenyl)-1H-tetrazole) lowers melting points due to reduced intermolecular forces .

Structural and Crystallographic Insights

- Crystal Packing : Bromine’s polarizability enhances halogen bonding in crystals, as seen in 5-(4-Bromophenyl)-1H-tetrazole, which forms dense orthorhombic crystals (density: ~1.675 g/cm³) .

- Validation Tools : Programs like SHELXL and ORTEP-3 are critical for refining crystal structures of halogenated tetrazoles, ensuring accurate bond-length and angle measurements .

Preparation Methods

General Procedure

A widely used method involves the reaction of 4-bromo-2-methylbenzonitrile with sodium azide in the presence of a catalyst under controlled temperature conditions. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or under solvent-free conditions with supported catalysts.

Catalytic Systems and Conditions

Tin(II) chloride (SnCl2) catalysis:

SnCl2 has been employed as a catalyst to facilitate the cycloaddition of sodium azide to aromatic nitriles. For example, the reaction of benzonitrile with sodium azide and SnCl2 at 120 °C for 6 hours in anhydrous DMF yields 5-substituted 1H-tetrazoles in high yields (~90%). This method is applicable to substituted nitriles such as 4-bromo-2-methylbenzonitrile.Silver/sodium borosilicate catalyst (ASBN):

A solvent-free method using Ag/sodium borosilicate glass-supported catalyst at 120 °C for 3 hours achieves excellent yields (up to 94%) of 1-substituted tetrazoles from aryl amines, sodium azide, and triethyl orthoformate.

Representative Data Table for ASBN Catalyst Method

| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 120 | 3 | 0 |

| 2 | Sodium borosilicate 0.03 | 120 | 8 | 77 |

| 3 | Sodium borosilicate 0.05 | 120 | 8 | 82 |

| 4 | Ag/sodium borosilicate 0.03 | 90 | 5 | 60 |

| 5 | Ag/sodium borosilicate 0.03 | 120 | 3 | 85 |

| 6 | Ag/sodium borosilicate 0.05 | 120 | 3 | 94 |

| 7 | Ag/sodium borosilicate 0.05 | 100 | 3 | 77 |

| 8 | Ag/sodium borosilicate 0.07 | 120 | 3 | 94 |

Reaction conditions: aryl amine (2.0 equiv), sodium azide (2.0 equiv), triethyl orthoformate (2.4 equiv), catalyst, 120 °C.

Preparation via Diazonium Salt Intermediate

Synthetic Route

This method involves:

- Conversion of 4-bromo-2-methylaniline to the corresponding diazonium salt by treatment with sodium nitrite in hydrochloric acid at 0–5 °C.

- Reaction of the diazonium salt with sodium azide under acidic conditions, leading to cyclization and formation of the tetrazole ring.

This approach has been reported for similar tetrazole derivatives and allows for high regioselectivity and functional group tolerance.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve safety and scalability, given the hazardous nature of diazonium salts.

- Optimization of reaction parameters (temperature, acid concentration, azide stoichiometry) enhances yield and purity.

- Use of catalysts and purification techniques such as crystallization or recrystallization improves product quality.

Reaction Mechanism Insights and Analytical Characterization

- Mechanism: The tetrazole ring forms via [3+2] cycloaddition between the azide ion and the nitrile carbon or via diazonium salt intermediate cyclization.

- Spectroscopic Confirmation:

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cycloaddition with nitriles | 4-bromo-2-methylbenzonitrile | SnCl2, DMF, 120 °C, 6 h | ~90 | High yield, straightforward | Requires nitrile precursor |

| Solvent-free ASBN catalyst | 4-bromo-2-methylaniline + triethyl orthoformate | Ag/sodium borosilicate, 120 °C, 3 h | Up to 94 | Solvent-free, eco-friendly | Catalyst preparation needed |

| Diazonium salt intermediate | 4-bromo-2-methylaniline | NaNO2/HCl, NaN3, 0–5 °C | Moderate to high | Regioselective, scalable industrially | Handling hazardous diazonium salts |

Research Findings and Notes

- The solvent-free ASBN catalyst method offers an environmentally benign and efficient route, avoiding hazardous hydrazoic acid and minimizing by-products.

- SnCl2 catalysis in DMF is effective but requires careful control of moisture and inert atmosphere to prevent side reactions.

- The diazonium salt route is classical and versatile but requires strict temperature control and safety precautions due to the explosive potential of diazonium intermediates.

- Yields across methods generally range from 60% to 94%, depending on catalyst loading, temperature, and reaction time.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromo-2-methylphenyl)-1H-tetrazole, and how can reaction yields be improved?

The synthesis of brominated tetrazole derivatives typically involves coupling reactions or halogenation of pre-formed tetrazole scaffolds. For example, General Procedure C ( ) outlines a Suzuki-Miyaura cross-coupling using arylboronic acids and 5-bromo-1-aryl tetrazoles in the presence of Pd(PPh₃)₄ and Na₂CO₃. Key steps include:

- Catalyst optimization : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are critical for efficient coupling.

- Solvent system : A toluene/ethanol mixture ensures solubility and reaction efficiency.

- Purification : Column chromatography with ethyl acetate/petroleum ether gradients resolves product mixtures.

Yield improvements may involve Nano-TiCl₄·SiO₂ as a catalyst (), which enhances regioselectivity and reduces side reactions in tetrazole syntheses.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The aromatic protons of the 4-bromo-2-methylphenyl group appear as distinct doublets (e.g., δ 7.45 ppm for para-substituted bromoaryl groups; ). The tetrazole ring protons are typically absent due to tautomerization.

- FT-IR : A sharp absorption band near 1600–1650 cm⁻¹ corresponds to the tetrazole ring’s C=N stretching (). Bromine substitution is confirmed by C-Br stretches at 550–650 cm⁻¹.

- Cross-validation : Compare spectral data with structurally analogous compounds, such as 5-(4-bromophenyl)-1H-tetrazole ().

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Enzyme inhibition : Tetrazoles are known angiotensin II receptor antagonists (). Use radioligand binding assays (e.g., competition with [³H]-angiotensin II) to assess affinity.

- Antimicrobial screening : Adapt methods from triazole-tetrazole hybrids (), such as broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate baseline toxicity ().

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to grow high-quality crystals.

- Data collection : Employ the SHELX suite () for structure solution and refinement. Key parameters:

- R-factor : Aim for <5% to ensure accuracy.

- Thermal displacement parameters : Validate using PLATON () to detect disorder or twinning.

- Validation : Cross-check with ORTEP-3 () for graphical representation of atomic positions and bond lengths.

Q. What strategies address contradictions in biological activity data between similar tetrazole derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-bromo vs. 4-fluorophenyl; ) on receptor binding.

- Metabolic stability : Use LC-MS to assess hepatic microsomal degradation (). Compounds with bromine may exhibit longer half-lives due to reduced CYP450 metabolism.

- Solubility adjustments : Introduce polar groups (e.g., carboxylic acids) via General Procedure D () to improve bioavailability and reconcile discrepancies in efficacy.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for Suzuki couplings ().

- Hammett parameters : Correlate σ values of substituents (e.g., bromine’s electron-withdrawing effect) with reaction rates.

- Docking studies : Simulate interactions with catalytic Pd centers to predict regioselectivity ().

Q. What are the challenges in characterizing tautomeric forms of tetrazoles, and how can they be resolved?

- Variable-temperature NMR : Monitor proton shifts between 1H- and 2H-tetrazole tautomers ().

- X-ray crystallography : Resolve tautomeric preference in the solid state ().

- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) specific to 1H-tetrazole forms ().

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.